S-Methylisothiourea hemisulfate

Catalog No.
S561378
CAS No.
867-44-7
M.F
C4H14N4O4S3
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methylisothiourea hemisulfate

CAS Number

867-44-7

Product Name

S-Methylisothiourea hemisulfate

IUPAC Name

methyl carbamimidothioate;sulfuric acid

Molecular Formula

C4H14N4O4S3

Molecular Weight

278.4 g/mol

InChI

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)

InChI Key

BZZXQZOBAUXLHZ-UHFFFAOYSA-N

SMILES

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O

Synonyms

2-methyl-2-pseudothiourea, 2-methyl-2-thiopseudourea, 2-methylisothiourea, bis(S-methylisothiouronium) sulfate, carbamimidothioic acid, methyl ester, methyl carbamimidothioate, methylisothiourea, methylisothiuronium, pseudourea, 2-methyl-2-thio-, pseudourea, 2-methyl-2-thio-, sulfate (2:1), S-methyl isothiourea, S-methylisothiopseudouronium, S-methylisothiopseudouronium monohydrobromide, S-methylisothiopseudouronium monohydrochloride, S-methylisothiopseudouronium monohydroiodide, S-methylisothiopseudouronium mononitrate, S-methylisothiopseudouronium phosphate (1:1), S-methylisothiopseudouronium sulfate, S-methylisothiopseudouronium sulfate (1:1), S-methylisothiopseudouronium sulfate (2:1), S-methylisothiourea, S-methylisothiourea sulfate, S-methylisothiouronium, S-methylthiopseudouronium iodide, S-methylthiourea

Canonical SMILES

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O

Isomeric SMILES

CSC(=N)[NH3+].CSC(=N)[NH3+].[O-]S(=O)(=O)[O-]

Synthesis and Characterization:

S-Methylisothiourea hemisulfate is a well-established organic compound with the CAS number 867-44-7. It can be synthesized through various methods, including the reaction of methyl isothiocyanate with thiourea or the methylation of thiourea sulfate [, ]. Its structure and properties have been extensively characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy [, ].

Antimicrobial Activity:

S-Methylisothiourea hemisulfate has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action and its effectiveness compared to existing antibiotics require further investigation.

Enzyme Inhibition:

S-Methylisothiourea hemisulfate has been identified as a potential inhibitor of certain enzymes, including urease and carbonic anhydrase []. These enzymes play crucial roles in various biological processes, and their inhibition could be relevant for developing new therapeutic strategies.

Other Potential Applications:

S-Methylisothiourea hemisulfate is also being explored for various other potential applications in scientific research, such as:

  • Corrosion inhibition: Studies suggest that it may act as a corrosion inhibitor for metals like copper and aluminum.
  • Medicinal chemistry: Its structural similarity to other bioactive molecules has prompted investigations into its potential for drug development.

S-Methylisothiourea hemisulfate is a chemical compound with the molecular formula C₄H₁₄N₄O₄S₃ and a CAS Registry Number of 867-44-7. It is classified as an isothiourea derivative, characterized by the presence of a methyl group attached to the sulfur atom of thiourea. This compound is often used in biochemical research due to its role as a nitric oxide synthase inhibitor, which makes it valuable for studying various physiological processes.

  • SMIT acts as a competitive inhibitor of iNOS. It binds to the active site of the enzyme, competing with the natural substrate L-arginine for binding []. This prevents the production of nitric oxide by iNOS.
  • The exact mechanism by which SMIT binds to the active site is not fully understood, but the thiocarbonyl group is believed to play a role in mimicking the structure of the L-arginine guanidino group [].
  • SMIT is not for human or veterinary use [].
  • Limited data exists on its specific toxicity. However, it is important to handle it with care as a research chemical, following standard laboratory safety protocols [].

Please note:

  • Most commercially available SMIT is the hemisulfate salt form [, , ].
  • Due to its instability in solution, SMIT should be reconstituted just before use [].
, primarily involving its isothiourea functional group. It has been shown to react with electrophiles, potentially leading to the formation of thiocyanates or other derivatives. One notable reaction involves the conversion of S-methylisothiourea hemisulfate to S-methylisothiourea hydrochloride through treatment with hydrochloric acid, which demonstrates its reactivity under acidic conditions .

This compound exhibits significant biological activity, particularly in the context of nitric oxide synthesis. Research indicates that S-methylisothiourea hemisulfate can inhibit nitric oxide synthase, thereby reducing nitric oxide production in various biological systems. This inhibition has implications for renal function, as studies have shown that it can decrease serum levels of creatinine and blood urea nitrogen, indicating improved kidney function . Additionally, its role as a potential therapeutic agent in conditions characterized by excessive nitric oxide production is of considerable interest.

S-Methylisothiourea hemisulfate can be synthesized through several methods. A common synthetic route involves the methylation of thiourea using methyl sulfate or dimethyl sulfate as a methylating agent. The reaction typically requires careful control of conditions to ensure high yields and minimize side products . Another method includes treating thiourea with sulfuric acid to form the corresponding hemisulfate salt.

The primary applications of S-methylisothiourea hemisulfate are found in pharmacological and biochemical research. Its ability to inhibit nitric oxide synthase makes it useful for studying cardiovascular and renal physiology. Moreover, it serves as a valuable tool in investigating the roles of nitric oxide in various pathological conditions, including inflammation and neurodegeneration.

Interaction studies involving S-methylisothiourea hemisulfate have focused on its effects on various biological pathways influenced by nitric oxide. For instance, it has been shown to modulate signaling pathways associated with inflammation and vascular function. Research indicates that the compound can alter the expression of genes involved in these pathways, further highlighting its potential therapeutic applications .

S-Methylisothiourea hemisulfate shares structural similarities with several other compounds within the isothiourea family. Below is a comparison with some notable similar compounds:

Compound NameStructure TypeUnique Features
S-Ethylisothiourea hydrogen sulfateEthyl group instead of methylMore potent inhibitor of nitric oxide synthase
ThioureaParent compoundLacks methylation; less specific activity
N,N-DimethylthioureaDimethyl derivativeIncreased lipophilicity; different biological effects

S-Methylisothiourea hemisulfate is unique due to its specific inhibitory action on nitric oxide synthase compared to its analogs, making it particularly valuable in research related to nitric oxide's physiological roles.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

278.01771846 g/mol

Monoisotopic Mass

278.01771846 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

UNII

H834R05C26

Related CAS

2986-19-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (98%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

867-44-7

General Manufacturing Information

Carbamimidothioic acid, methyl ester, sulfate (2:1): INACTIVE

Dates

Modify: 2023-08-15
Ghergurovich et al. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway. Nature Chemical Biology, doi: 10.1038/s41589-020-0533-x, published online 11 May 2020

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